molecular formula C8H17NOS B2905903 (3-Ethoxythian-3-yl)methanamine CAS No. 1489656-72-5

(3-Ethoxythian-3-yl)methanamine

Cat. No.: B2905903
CAS No.: 1489656-72-5
M. Wt: 175.29
InChI Key: YFOXSJZNISVHHY-UHFFFAOYSA-N
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Description

(3-Ethoxythian-3-yl)methanamine is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring substituted with an ethoxy group (-OCH₂CH₃) and a methanamine (-CH₂NH₂) moiety at the 3-position. Its molecular formula is C₈H₁₅NOS, with a molecular weight of 173.27 g/mol . Its synthesis involves functionalization of the thiane ring, where the ethoxy group introduces steric and electronic effects that influence reactivity and downstream applications .

Properties

IUPAC Name

(3-ethoxythian-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-2-10-8(6-9)4-3-5-11-7-8/h2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOXSJZNISVHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCSC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Ethoxythian-3-yl)methanamine involves several steps. One common method includes the reaction of ethyl mercaptan with formaldehyde to form ethylthioformaldehyde, which is then cyclized to form the thian ring. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

The mechanism of action of (3-Ethoxythian-3-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of (3-Ethoxythian-3-yl)methanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features Source/Supplier
This compound C₈H₁₅NOS 173.27 3-ethoxy, 3-methanamine Six-membered thiane ring CymitQuimica
1-(3-Methoxythian-3-yl)methanamine C₇H₁₃NOS 159.25 3-methoxy, 3-methanamine Methoxy substituent reduces steric bulk Enamine Ltd
2-(3-Thienyl)ethanamine C₆H₉NS 127.21 Ethylamine linked to thiophene Five-membered thiophene ring Multiple suppliers
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine C₁₁H₁₇NOS 219.33 Methylthiophene, tetrahydropyran Bicyclic structure with fused rings Parchem
2-(2-Ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine C₁₉H₂₂N₂O₂ 310.39 Ethoxy, methoxy, indole Aromatic and heteroaromatic hybrid Chemlyte Solutions

Structural and Electronic Comparisons

Thiane vs. Thiophene Rings :

  • This compound’s six-membered thiane ring provides greater conformational flexibility compared to the rigid five-membered thiophene in 2-(3-Thienyl)ethanamine . This flexibility may enhance binding to biomolecular targets but reduce thermal stability.
  • The thiane ring’s sulfur atom contributes to electron-deficient properties, whereas thiophene’s aromaticity enhances π-π stacking interactions .

Ethoxy vs.

Hybrid Structures: The indole-containing compound (C₁₉H₂₂N₂O₂) combines aromatic and heteroaromatic systems, enabling dual interactions with receptors like TAAR1, which is less pronounced in simpler thiane derivatives .

Physicochemical and Spectroscopic Data

  • NMR Shifts: Pestalafuranone F (C₁₁H₁₄O₂), a structurally distinct analog, demonstrated significant downfield shifts (ΔδH = −2.25 ppm) upon alkylation of oxymethine to methylene . Similar effects are expected in this compound, where the ethoxy group would deshield adjacent protons.
  • Solubility :
    • Ethoxy-substituted compounds generally exhibit lower water solubility compared to methoxy analogs due to increased hydrophobicity .

Biological Activity

(3-Ethoxythian-3-yl)methanamine, with the CAS number 1489656-72-5, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NOSC_8H_{17}NOS, indicating the presence of a thian ring which contributes to its unique chemical properties. The compound is synthesized through reactions involving ethyl mercaptan and formaldehyde, leading to the formation of ethylthioformaldehyde and subsequent cyclization to create the thian structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It acts as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets remain under investigation, but it is hypothesized that it may influence several biochemical pathways related to its diverse biological activities.

Biological Activities

Research indicates that thiazole derivatives, including this compound, exhibit a variety of biological activities:

  • Antibacterial Activity : The compound may demonstrate efficacy against various bacterial strains.
  • Antifungal Activity : Potential use in combating fungal infections.
  • Anti-inflammatory Effects : May modulate inflammatory responses.
  • Antitumor Properties : Preliminary studies suggest possible antitumor effects.

These activities are likely due to the compound's ability to interact with cellular targets involved in these processes.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical. The physicochemical properties of the compound influence these parameters significantly. For instance, the presence of the ethoxy group may enhance solubility and bioavailability compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be similarly effective.
  • Anti-inflammatory Research : In vitro studies indicated that compounds with similar structures could reduce pro-inflammatory cytokine production in macrophages, hinting at potential therapeutic uses for inflammatory diseases .
  • Cancer Cell Studies : Research involving thiazole derivatives showed inhibition of cancer cell proliferation in various lines, suggesting that this compound may also possess anticancer properties.

Comparative Analysis

A comparative analysis with similar compounds can provide further insights into the unique properties of this compound:

Compound NameStructure TypeNotable Activity
(3-Methoxythian-3-yl)methanamineThiazole derivativeAntibacterial, antifungal
(3-Propoxythian-3-yl)methanamineThiazole derivativeAnti-inflammatory
(4-Ethoxyphenyl)thiazoleThiazole derivativeAntitumor

This table illustrates how variations in substituents can influence biological activity and therapeutic potential.

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